1-Dodecyl-3-methylimidazolium chloride

Overview

Description

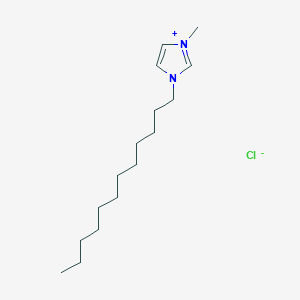

1-Dodecyl-3-methylimidazolium chloride ([C₁₂mim][Cl]) is a long-chain cationic imidazolium-based surface-active ionic liquid (SAIL) with a dodecyl alkyl chain and a chloride counterion. It exhibits exceptional interfacial activity, making it valuable in enhanced oil recovery (EOR), micellar catalysis, and proteomics . Its amphiphilic nature allows it to reduce interfacial tension (IFT) between oil and water, stabilize emulsions, and enhance solubilization . Synthesized via alkylation of 1-methylimidazole with 1-chlorododecane, it is characterized by high purity (>99%) and stability under harsh reservoir conditions (e.g., high salinity and temperature) .

Preparation Methods

Direct Alkylation of N-Methylimidazole

The most widely reported method for synthesizing [C₁₂mim][Cl] involves the direct alkylation of N-methylimidazole with 1-chlorododecane or 1-bromododecane. This exothermic reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the alkyl halide .

Reaction Conditions and Optimization

A representative procedure involves dissolving N-methylimidazole and 1-bromododecane in anhydrous acetonitrile at a 1:1 molar ratio, with potassium iodide (KI, 0.1–1 mol%) added as a catalyst . The mixture is stirred under nitrogen at 90°C for 24–72 hours. Key parameters affecting yield include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 90°C | Higher temperatures accelerate reaction but risk side products |

| Solvent | Acetonitrile | Polar aprotic solvent enhances nucleophilicity |

| Catalyst (KI) | 0.5 mol% | Reduces activation energy for alkylation |

| Reaction Time | 24–72 hours | Prolonged durations ensure >95% conversion |

Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethyl acetate to remove unreacted alkyl halide and byproducts . This method typically achieves yields of 90–95%, with purity >99% confirmed via ¹H NMR .

Alternative Synthesis via Ion Exchange

While less common, [C₁₂mim][Cl] can be synthesized through anion exchange from preformed imidazolium salts. For example, 1-dodecyl-3-methylimidazolium bromide ([C₁₂mim][Br]) is treated with silver chloride (AgCl) in acetone, precipitating AgBr and leaving [C₁₂mim][Cl] in solution :

This method is advantageous for avoiding alkylation side reactions but requires stringent removal of residual Ag⁺ ions through repeated washing with deionized water .

Large-Scale Production Considerations

Industrial-scale synthesis introduces challenges in heat management and purification. A patented approach employs continuous flow reactors to maintain isothermal conditions (80–100°C) and minimize localized overheating . The use of immobilized KI catalysts on silica gel supports enables catalyst recycling, reducing costs by ~30% compared to batch processes . Post-synthesis, fractional distillation under high vacuum (≤5 mmHg) separates [C₁₂mim][Cl] from higher-boiling impurities, achieving pharmaceutical-grade purity .

Analytical Validation of Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) of [C₁₂mim][Cl] reveals characteristic peaks :

-

δ 0.81 ppm (triplet, terminal –CH₃ of dodecyl chain)

-

δ 1.18–1.39 ppm (multiplet, –CH₂– groups in alkyl chain)

-

δ 4.06 ppm (singlet, N–CH₃ of imidazolium)

-

δ 7.29–7.45 ppm (multiplet, imidazolium ring protons)

Deviations in peak splitting or integration ratios indicate residual solvents or incomplete alkylation .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 283.274 ([C₁₂mim]⁺) and chloride counterion .

Chemical Reactions Analysis

1-Dodecyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The chloride anion can be substituted with other anions through ion exchange reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various salts for ion exchange

Scientific Research Applications

Biochemical Applications

Sample Preparation for Membrane Proteins

1-Dodecyl-3-methylimidazolium chloride has been effectively utilized in the preparation of integral membrane proteins (IMPs). A study demonstrated that this ionic liquid outperformed traditional additives like sodium dodecyl sulfate in solubilizing IMPs, achieving a 1.4 to 3.5 times increase in the number of identified proteins and hydrophobic peptides when applied to rat brain membrane proteome analysis . This improvement is attributed to its ability to enhance solubility without interfering with trypsin digestion or mass spectrometry detection.

Cytotoxicity Studies

Research has also investigated the cytotoxic effects of this compound on human hepatocellular carcinoma cells (HepG2). The findings revealed that exposure to this ionic liquid resulted in reduced cell viability and induced oxidative stress and apoptosis in a concentration-dependent manner. Notably, it prompted DNA damage and alterations in the expression levels of key apoptotic genes such as p53 and Bcl-2, indicating significant physiological toxicity .

Environmental Applications

Flotation of Rare Earth Minerals

In the field of mineral processing, this compound has been explored as a collector for flotation processes aimed at recovering rare earth minerals. Its effectiveness was assessed in flotation tests where it was used to dissolve quartz, demonstrating potential as a greener alternative to traditional collectors .

Material Science Applications

Electrode Fabrication

The compound has been incorporated into screen-printed reference electrodes for potentiometric measurements. The ionic liquid serves as an internal solid electrolyte, maintaining a constant chloride concentration, which is crucial for accurate electrochemical measurements .

Biocompatibility and Hemoglobin Interaction Studies

Studies have shown that this compound interacts with human hemoglobin, affecting its conformational stability. This interaction is significant for biotechnological applications where hemoglobin's functionality is critical .

Data Tables

Case Studies

-

Membrane Proteome Analysis

- Objective: To evaluate the performance of this compound in solubilizing IMPs.

- Results: Achieved significantly higher protein identification rates compared to traditional methods, facilitating large-scale membrane proteome profiling.

-

Cytotoxicity Assessment

- Objective: To assess the toxicity of this compound on HepG2 cells.

- Results: Demonstrated cytotoxic effects characterized by reduced cell viability, oxidative stress induction, and apoptosis.

Mechanism of Action

The mechanism of action of 1-Dodecyl-3-methylimidazolium chloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and disrupt their structure, leading to antimicrobial effects . In industrial applications, it interacts with asphaltenes in crude oil, reducing their aggregation and thereby decreasing viscosity . The molecular pathways involved include hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Comparison with Similar Compounds

Structural Analogs: Imidazolium-Based Ionic Liquids

[C₁₂mim][Cl] is compared with imidazolium-based SAILs differing in alkyl chain length, substituent position, or anion type:

Key Findings :

- Chain Length : Longer alkyl chains (e.g., C12 vs. C4) enhance surface activity, lowering CMC and improving IFT reduction .

- Anion Effects : Chloride anions in [C₁₂mim][Cl] improve water solubility and synergize with conventional surfactants like SDS, unlike bulkier anions (e.g., lauroyl sarcosinate) .

Conventional Surfactants

[C₁₂mim][Cl] outperforms traditional surfactants in harsh environments:

Key Findings :

- Synergy with SDS: Blending [C₁₂mim][Cl] with SDS (anionic) maximizes IFT reduction (77%) due to non-ideal interactions and charge complementarity .

- Environmental Adaptability : [C₁₂mim][Cl] maintains low CMC (0.003 mol/L) in high-salinity conditions (Marun oilfield, Iran), whereas SDS performance degrades .

Cholinium-Based Ionic Liquids

Cholinium ILs are less toxic but less effective in surface activity:

| Compound | EC₅₀ (Daphnia magna, mg/L) | CMC (mol/L) | γ Reduction (%) | Environmental Impact | Reference |

|---|---|---|---|---|---|

| [C₁₂mim][Cl] | 0.0043 | 0.003 | 86 | High toxicity | |

| Choline laurate | 0.219 | 0.219 | 72 | Lower toxicity |

Key Findings :

- Toxicity : [C₁₂mim][Cl] is 60× more toxic to D. magna than cholinium analogs, limiting its environmental compatibility .

- Performance Trade-off : Cholinium ILs (e.g., choline laurate) exhibit higher CMC and lower γ reduction, making them less suitable for EOR .

Key Findings :

- Chain Length Dependency : Toxicity escalates with alkyl chain length; [C₁₂mim][Cl] is more harmful than [C₈mim][Cl] or [C₁₀mim][Cl] .

Biological Activity

1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl) is a type of ionic liquid (IL) that has garnered attention for its diverse biological activities. This article explores the biological activity of [C12MIM]Cl, focusing on its effects on various biological systems, including plants, microorganisms, and human cell lines.

Overview of this compound

[C12MIM]Cl is characterized by its long hydrophobic dodecyl chain and a positively charged imidazolium ring. Its amphiphilic nature allows it to interact with biological membranes, which can lead to significant biological effects.

Effects on Plant Systems

Research has demonstrated that [C12MIM]Cl influences plant physiology, particularly in Arabidopsis thaliana. A study found that exposure to [C12MIM]Cl resulted in:

- Increased Reactive Oxygen Species (ROS) : Higher concentrations of [C12MIM]Cl led to elevated ROS levels, contributing to oxidative stress in plant cells .

- Altered Antioxidase Activity : The activities of key antioxidative enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) were affected. Notably, SOD and GPX activities decreased at high concentrations due to excessive ROS .

- Proteomic Changes : Differentially expressed proteins were identified through gene ontology (GO) and KEGG pathway analyses, indicating a broad impact on metabolic pathways related to stress responses .

Antimicrobial Activity

The antimicrobial properties of [C12MIM]Cl have been extensively studied, revealing its effectiveness against various pathogens:

- Minimum Inhibitory Concentrations (MIC) : The MIC values for different bacterial strains show variability. For instance:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 100 |

| Pseudomonas aeruginosa | 500 |

- Cytotoxicity : In human leukemia cell lines, [C12MIM]Cl demonstrated significant cytotoxic activity with effective concentrations leading to reduced cell viability. EC50 values were reported at approximately 500 µM for HeLa cells .

The mechanism by which [C12MIM]Cl exerts its biological effects is primarily through disruption of cellular membranes:

- Membrane Interaction : The cationic nature of [C12MIM]Cl allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis in susceptible organisms. This interaction is particularly pronounced in Gram-positive bacteria where the absence of an outer membrane facilitates easier penetration .

Case Studies

Several studies illustrate the biological activity of [C12MIM]Cl:

- Plant Stress Response : A study on Arabidopsis thaliana revealed that treatment with [C12MIM]Cl resulted in significant changes in gene expression related to oxidative stress response pathways. Up-regulated proteins included those involved in mitochondrial function and antioxidant defense mechanisms .

- Antimicrobial Efficacy : In a comparative analysis against other ionic liquids, [C12MIM]Cl showed superior performance in solubilizing integral membrane proteins and maintaining trypsin biocompatibility during mass spectrometry analysis .

- Human Cell Line Studies : The cytotoxic effects observed in human leukemia cell lines highlight the potential use of [C12MIM]Cl in cancer research, suggesting a role in drug development for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity 1-Dodecyl-3-methylimidazolium chloride?

The synthesis typically involves alkylation of 1-methylimidazole with 1-chlorododecane under controlled conditions. A reported method includes recrystallization from tetrahydrofuran (THF) to achieve >92% yield. Key steps involve monitoring reaction progress via thin-layer chromatography (TLC) and purifying the product using vacuum distillation. Structural validation is performed via -NMR in CDCl, with characteristic peaks at δ 0.81 ppm (–CH), δ 4.06 ppm (N–CH), and δ 7.29–7.45 ppm (imidazolium ring protons) .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

-NMR in CDCl confirms the presence of the dodecyl chain (δ 0.81 ppm, triplet for terminal –CH; δ 1.18 ppm, multiplet for –CH– groups) and the methylimidazolium moiety (δ 4.06 ppm, singlet for N–CH; δ 7.29–7.45 ppm, imidazolium ring protons). -NMR further verifies alkyl chain integrity (e.g., δ 13.7 ppm for –CH, δ 31.9 ppm for –CH– adjacent to N). Deviations in peak splitting or chemical shifts indicate impurities or incomplete alkylation .

Q. What experimental approaches quantify critical micelle concentration (CMC) for this compound?

CMC is determined via surface tension measurements using a pendant drop tensiometer. A sharp reduction in surface tension (γ) at the CMC (~0.003–0.017 mol L for crude oil–water systems) is observed. Conductivity titration is an alternative method, where a breakpoint in specific conductivity vs. concentration plots corresponds to CMC. For example, in heavy crude oil (Marun field), CMC was 0.003 mol L with 77% γ reduction compared to pure water .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate ion mobility and association in aqueous solutions?

MD simulations and 3D-RISM (Reference Interaction Site Model) calculations reveal that increasing the alkyl chain length (e.g., from methyl to dodecyl) reduces ion mobility due to hydrophobic aggregation. For this compound, the diffusion coefficient decreases by ~40% compared to shorter-chain analogs. Ion association is quantified via the Bjerrum length, showing stronger cation-anion interactions in longer-chain derivatives, which impacts conductivity measurements .

Q. What methodologies assess synergistic effects with conventional surfactants in enhanced oil recovery (EOR)?

Blends with sodium dodecyl sulfate (SDS) are evaluated using interfacial tension (IFT) measurements and the Non-Ideal Interactions in Binary Mixtures (NIBM) theory. Optimal synergy occurs at a 0.3 mole fraction of this compound, achieving 86% IFT reduction in heavy crude oil. Key parameters include adsorption efficiency (pC = 3.2) and interaction coefficient (β = -2.5), indicating strong intermolecular attraction between SAIL and SDS .

Q. How to resolve contradictions in interfacial tension reduction data across different crude oil types?

Discrepancies in γ reduction (e.g., 77% for Marun heavy oil vs. 27% for Karamay heavy oil) arise from differences in oil composition (asphaltene content, API gravity) and experimental conditions (temperature, salinity). Standardizing oil characterization (e.g., SARA analysis) and using controlled salinity brines (e.g., 20,000 ppm NaCl) reduce variability. Statistical validation via ANOVA can isolate confounding factors .

Q. What protocols integrate this ionic liquid in proteomics for membrane protein analysis?

The compound assists in solubilizing membrane proteins via micelle formation. A workflow involves:

- Sample Preparation : Incubate membrane fractions with 0.5% (w/v) this compound in 50 mM ammonium bicarbonate.

- Digestion : Use trypsin/Lys-C mix under denaturing conditions (37°C, 12 h).

- LC-MS/MS Analysis : Identify proteins with a Q-Exactive HF-X mass spectrometer. This method improves hydrophobic peptide recovery by 30% compared to traditional detergents .

Q. Data Contradiction Analysis

Example : Variability in CMC values across studies (e.g., 0.002 mol L in Shengli oil vs. 0.017 mol L in Karamay oil) can be attributed to:

- Crude Oil Composition : Higher asphaltene content increases surfactant adsorption, raising apparent CMC.

- Temperature Effects : CMC decreases by ~15% per 10°C rise (e.g., 25°C vs. 35°C).

- Methodological Differences : Tensiometry vs. conductivity measurements yield ±10% variability. Standardizing protocols (e.g., ASTM D1331 for surface tension) mitigates discrepancies .

Properties

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXNHKQUEXEWAM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047918 | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114569-84-5 | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY5Q72FW73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.